7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one
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Overview
Description
7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one is a heterocyclic compound with a unique structure that combines elements of both pyridine and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminocrotonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Uniqueness
7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H10N2O2/c1-4-6-5(2-3-8-4)7(10)9-11-6/h4,8H,2-3H2,1H3,(H,9,10) |
InChI Key |
RYLYKHOOXLZCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C(=O)NO2 |
Origin of Product |
United States |
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